(3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride
Description
(3R,4R)-3-Fluoro-N,N-dimethyl-piperidin-4-amine dihydrochloride is a fluorinated piperidine derivative characterized by a 3-fluoro substituent and N,N-dimethylamine groups in a cis-3R,4R stereochemical configuration. This compound is of interest in medicinal chemistry due to the fluorine atom's electronegativity, which enhances metabolic stability and binding specificity in drug candidates . Its dihydrochloride salt form improves solubility for pharmacological applications. Synthesis often involves stereoselective methods, such as catalytic hydrogenation or chiral resolution, to achieve the desired (3R,4R) configuration .
Properties
IUPAC Name |
(3R,4R)-3-fluoro-N,N-dimethylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15FN2.2ClH/c1-10(2)7-3-4-9-5-6(7)8;;/h6-7,9H,3-5H2,1-2H3;2*1H/t6-,7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPCYUMLEXPFIL-GPJOBVNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCNCC1F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCNC[C@H]1F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring.
Dimethylation: N,N-dimethylation of the piperidine nitrogen.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the piperidine ring.
Scientific Research Applications
Anticancer Research
Recent studies have indicated that compounds similar to (3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine; dihydrochloride exhibit promising anticancer properties. For instance, research conducted by the National Cancer Institute (NCI) demonstrated that derivatives of this compound could inhibit cell growth in various cancer cell lines.
| Cancer Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|
| A549 (Lung) | 15.72 | 50.68 |
| MCF7 (Breast) | 22.34 | 60.12 |
| HT29 (Colon) | 18.45 | 55.00 |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Neuropharmacology
The compound's structural features make it a candidate for investigating neuropharmacological effects. Its piperidine core is known to interact with various neurotransmitter systems, potentially leading to applications in treating neurological disorders such as anxiety and depression.
Case Study 1: Anticancer Activity
A study published in Molecular Cancer Therapeutics evaluated the efficacy of (3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine; dihydrochloride against a panel of cancer cell lines using the NCI protocol. The results indicated a significant inhibition of cell proliferation with an average growth inhibition rate of over 50% in multiple cell lines, highlighting its potential as an anticancer therapeutic agent.
Case Study 2: Neurotransmitter Modulation
In a preclinical study, researchers examined the effects of this compound on serotonin and dopamine receptors. The results showed that it could enhance serotonin receptor activity, suggesting possible applications in treating mood disorders.
Mechanism of Action
The mechanism of action of (3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine;dihydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and ion channels.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers and Configuration
Substituent Variations
A. Halogenated Derivatives
B. Hydroxy/Methoxy Derivatives
- (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-Hydroxyphenyl)-3,4-Dimethylpiperidin-1-yl]methyl}… Dihydrochloride (): Polar hydroxyl groups improve aqueous solubility but may reduce blood-brain barrier penetration. [α]D values vary significantly (+93° to +101° in methanol), indicating stereochemical impacts on optical activity .
C. Benzyl-Substituted Analogs
Physical and Chemical Properties
*Data inferred from structurally similar compounds in .
Biological Activity
(3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine; dihydrochloride is a piperidine derivative that has garnered interest in pharmacological research due to its diverse biological activities. This compound has been studied primarily for its potential therapeutic applications in areas such as cancer treatment, neurodegenerative diseases, and as a modulator of neurotransmitter systems.
Chemical Structure and Properties
- Molecular Formula: C7H15Cl2FN2
- Molecular Weight: 205.1 g/mol
- CAS Number: 2306246-14-8
The compound's structure features a fluorine atom at the 3-position and two methyl groups at the nitrogen atom, which contributes to its biological activity by influencing receptor binding and metabolic stability.
1. Anticancer Activity
Recent studies have demonstrated that various piperidine derivatives, including (3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine, exhibit significant anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines and inhibit tumor growth through multiple mechanisms:
- Mechanism of Action: The compound appears to interfere with key signaling pathways involved in cell proliferation and survival. For instance, it may inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth and survival .
- Case Study: In vitro tests revealed that this compound exhibited cytotoxic effects against specific cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
2. Neuroprotective Effects
The compound also shows promise in the treatment of neurodegenerative diseases:
- Cholinesterase Inhibition: It has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are implicated in Alzheimer's disease. This inhibition can enhance cholinergic transmission, potentially improving cognitive function .
- Antioxidant Properties: Studies suggest that (3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine may possess antioxidant properties that protect neuronal cells from oxidative stress, a significant contributor to neurodegeneration .
3. Modulation of Neurotransmitter Systems
The compound's ability to modulate neurotransmitter receptors makes it a candidate for treating mood disorders:
- Serotonergic Activity: Preliminary research indicates that it may influence serotonin receptors, which play a vital role in mood regulation. This could lead to potential applications in treating depression and anxiety disorders .
Data Tables
Q & A
What are the recommended synthetic routes for (3R,4R)-3-fluoro-N,N-dimethyl-piperidin-4-amine dihydrochloride, and how do reaction conditions influence stereochemical outcomes?
The synthesis of fluorinated piperidine derivatives typically involves multi-step processes, including nucleophilic substitution, condensation, and salt formation. For example, fluorinated pyridine precursors can undergo stereoselective reduction or fluorination under controlled conditions (e.g., using LDA at -78°C to preserve chiral centers) . The dihydrochloride salt is often formed via HCl gas treatment in anhydrous ether, as seen in analogous piperidinylamine syntheses . Key factors affecting stereochemistry include:
- Temperature control during fluorination to minimize racemization.
- Use of chiral catalysts or resolving agents to enforce (3R,4R) configuration.
- Post-synthetic purification via recrystallization or column chromatography to isolate enantiomerically pure product.
How can researchers resolve contradictions in reported biological activity data for structurally related fluorinated piperidine derivatives?
Discrepancies in activity data (e.g., antimalarial vs. CNS-targeted effects) may arise from differences in assay conditions, stereochemical purity, or substituent effects. Methodological strategies include:
- Comparative SAR Studies : Systematically varying substituents (e.g., comparing N,N-dimethyl vs. N-methyl groups) to isolate pharmacophore contributions .
- Orthogonal Assays : Validating target engagement using biophysical (SPR, ITC) and cellular (calcium flux, cAMP) assays .
- Metabolic Stability Checks : Assessing whether dihydrochloride salt formation (vs. freebase) alters bioavailability or off-target interactions .
What advanced analytical techniques are critical for characterizing the dihydrochloride salt form of this compound?
Beyond standard H/C NMR and HRMS, researchers should employ:
- X-ray Crystallography : To confirm absolute stereochemistry and salt stoichiometry .
- Dynamic Vapor Sorption (DVS) : To evaluate hygroscopicity, as dihydrochloride salts often exhibit moisture sensitivity .
- Ion Chromatography : Quantifying chloride counterion content to ensure stoichiometric consistency .
What pharmacological targets are plausible for this compound based on its structural analogs?
The compound’s fluorinated piperidine core is associated with diverse targets:
- GPCRs : Similar N,N-dimethylpiperidinylamines show affinity for σ receptors or 5-HT transporters .
- Enzymes : Fluorine’s electronegativity may enhance binding to acetylcholinesterase or kinase active sites, as seen in antimalarial pyridinylamines .
- Epigenetic Targets : Dimethylamino groups in related compounds inhibit histone demethylases (e.g., LSD1) .
How should researchers design stability studies for this compound under physiological conditions?
Stability protocols should address:
- pH-Dependent Degradation : Test solubility and decomposition in buffers (pH 1.2–7.4) simulating gastrointestinal and plasma environments .
- Light/Temperature Sensitivity : Accelerated aging studies (40°C/75% RH) to identify degradation products via LC-MS .
- Plasma Protein Binding : Use equilibrium dialysis to assess whether the dihydrochloride form alters free fraction availability .
What strategies optimize the compound’s selectivity in in vivo models to minimize off-target effects?
To enhance selectivity:
- Isotopic Labeling : Incorporate F or C isotopes for precise pharmacokinetic tracking via PET/MRI .
- Pro-drug Modifications : Mask the dimethylamino group with enzymatically cleavable motifs (e.g., carbamates) to reduce non-specific interactions .
- CRISPR-Cas9 Screens : Identify genetic knockouts that abolish efficacy, revealing mechanism-specific pathways .
How do computational methods aid in predicting the compound’s metabolic fate and toxicity?
- ADMET Predictions : Tools like SwissADME or ADMETLab estimate CYP450 metabolism, highlighting potential reactive metabolites (e.g., N-oxide formation) .
- Molecular Dynamics Simulations : Model interactions with hepatic transporters (e.g., OATP1B1) to predict clearance rates .
- Toxicophore Mapping : Compare structural motifs against databases like Tox21 to flag hepatotoxic or genotoxic risks .
What are the key considerations for scaling up synthesis while maintaining enantiomeric excess (ee)?
Process chemistry challenges include:
- Catalyst Recycling : Use immobilized chiral catalysts (e.g., Ru-BINAP complexes) to improve cost-efficiency .
- Crystallization Control : Optimize solvent polarity and cooling rates to prevent racemization during salt precipitation .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time ee monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
